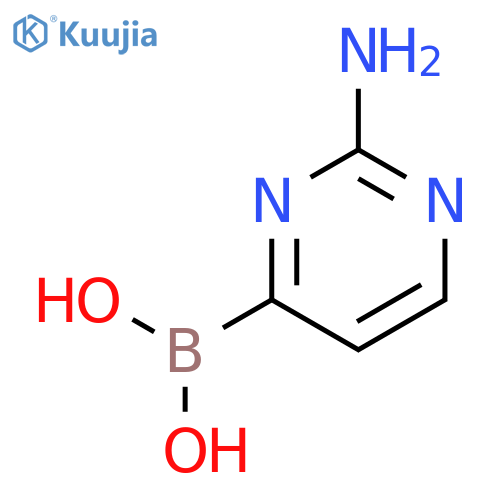Cas no 1093961-43-3 ((2-Aminopyrimidin-4-yl)boronic acid)
2-アミノピリミジン-4-イルボロン酸は、有機合成化学において重要なボロン酸誘導体です。その特徴的な構造により、鈴木-宮浦カップリング反応などのクロスカップリング反応において優れた反応性を示します。特に医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されています。高い純度と安定性を有し、各種官能基との選択的反応が可能である点が特長です。また、結晶性が良好なため取り扱いが容易で、実験室規模から工業的生産まで幅広く応用されています。

1093961-43-3 structure
商品名:(2-Aminopyrimidin-4-yl)boronic acid
(2-Aminopyrimidin-4-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (2-Aminopyrimidin-4-yl)boronic acid
- 2-Aminopyrimidin-4-boronic acid
- 2-aminopyrimidine-4-boronic acid
- SCHEMBL1459784
- B-(2-Amino-4-pyrimidinyl)boronic acid
- JTBHUEPPZPZSRQ-UHFFFAOYSA-N
- 1093961-43-3
- CS-0031331
- (2-Aminopyrimidin-4-yl)boronicacid
- DA-17047
- DTXSID30736289
- SB57715
-
- MDL: MFCD18260408
- インチ: InChI=1S/C4H6BN3O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
- InChIKey: JTBHUEPPZPZSRQ-UHFFFAOYSA-N
- ほほえんだ: C1=CNC(=N)N=C1B(O)O
計算された属性
- せいみつぶんしりょう: 139.0553066g/mol
- どういたいしつりょう: 139.0553066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.3Ų
(2-Aminopyrimidin-4-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136267-1g |
(2-aminopyrimidin-4-yl)boronic acid |
1093961-43-3 | 95% | 1g |
$1405 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1102213-1g |
B-(2-Amino-4-pyrimidinyl)boronic acid |
1093961-43-3 | 95+% | 1g |
¥7644.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1102213-250mg |
B-(2-Amino-4-pyrimidinyl)boronic acid |
1093961-43-3 | 95+% | 250mg |
¥4140.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1102213-100mg |
B-(2-Amino-4-pyrimidinyl)boronic acid |
1093961-43-3 | 95+% | 100mg |
¥2675.00 | 2024-08-09 |
(2-Aminopyrimidin-4-yl)boronic acid 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1093961-43-3 ((2-Aminopyrimidin-4-yl)boronic acid) 関連製品
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
